molecular formula C13H15N3O B6897295 N-(1-cyclopropylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

N-(1-cyclopropylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Cat. No.: B6897295
M. Wt: 229.28 g/mol
InChI Key: MGIHORUGUMSTKA-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide typically involves multicomponent reactions (MCRs) and palladium-catalyzed aminocarbonylation. One common method includes the condensation of cyclopentylidenecyanothioacetamide with aldehydes and alkylating agents in the presence of triethylamine as a catalyst in boiling ethanol . Another approach involves the use of cyanoacetamides, which are treated with various substituted aryl or heteryl amines under different reaction conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1-cyclopropylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to act as a kinase inhibitor, interfering with the phosphorylation processes essential for cell signaling and growth . This inhibition can lead to the suppression of cancer cell proliferation and the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyclopropylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the cyclopropylethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(1-cyclopropylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-8(9-4-5-9)16-13(17)11-7-15-12-10(11)3-2-6-14-12/h2-3,6-9H,4-5H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIHORUGUMSTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC(=O)C2=CNC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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